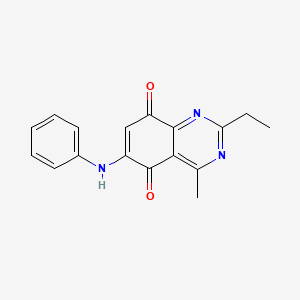
5,8-Quinazolinedione, 2-ethyl-4-methyl-6-(phenylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has drawn significant attention in medicinal chemistry and pharmaceutical research.
准备方法
The synthesis of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate amines under specific reaction conditions . The reaction typically requires a catalyst and may involve heating or refluxing to facilitate the formation of the quinazoline ring. Industrial production methods often employ microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency .
化学反应分析
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-5,8-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinazoline ring are replaced with other groups.
科学研究应用
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic applications.
Biology: The compound is studied for its biological activities, including its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to interfere with these pathways makes it a promising candidate for drug development.
相似化合物的比较
2-ethyl-4-methyl-6-(phenylamino)quinazoline-5,8-dione can be compared with other quinazoline derivatives, such as:
4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: Known for its potent inhibition of vascular endothelial growth factor receptor tyrosine kinase.
6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits strong activity against Mycobacterium tuberculosis.
2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Also effective against Mycobacterium tuberculosis.
These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials
属性
CAS 编号 |
61416-90-8 |
|---|---|
分子式 |
C17H15N3O2 |
分子量 |
293.32 g/mol |
IUPAC 名称 |
6-anilino-2-ethyl-4-methylquinazoline-5,8-dione |
InChI |
InChI=1S/C17H15N3O2/c1-3-14-18-10(2)15-16(20-14)13(21)9-12(17(15)22)19-11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3 |
InChI 键 |
IKBFGGXOXPAQPA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



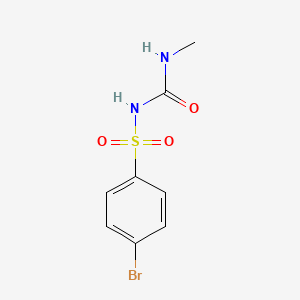

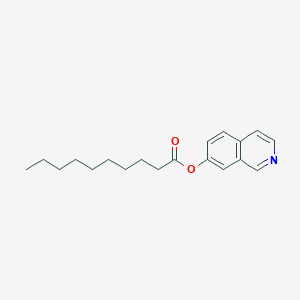


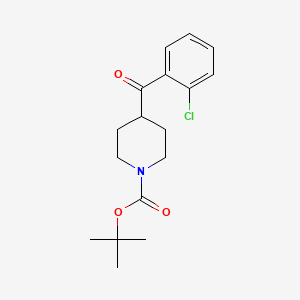


![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
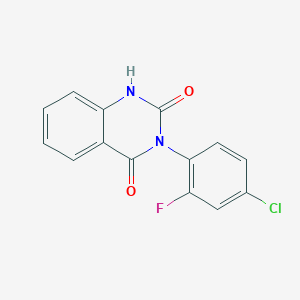
![6,7-Dichloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11836021.png)
